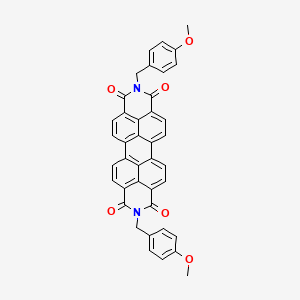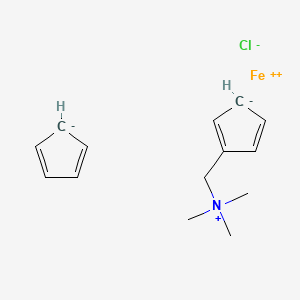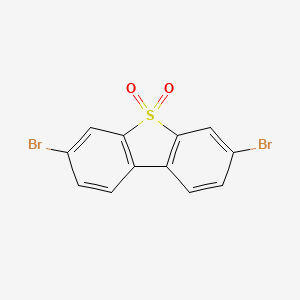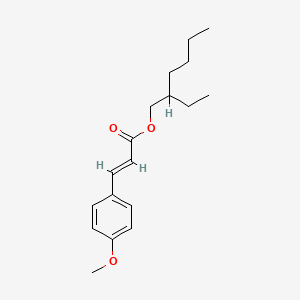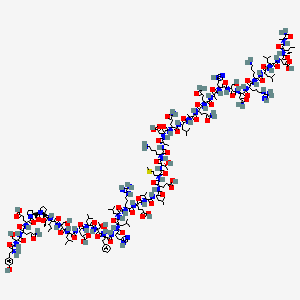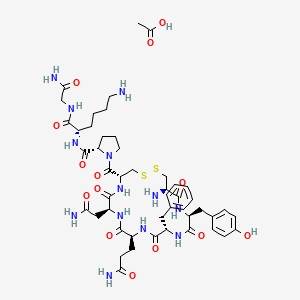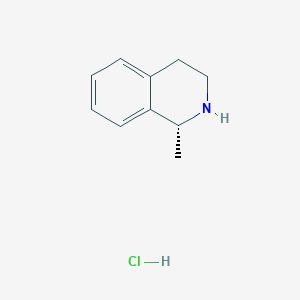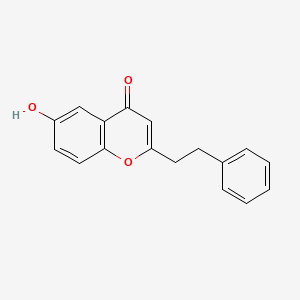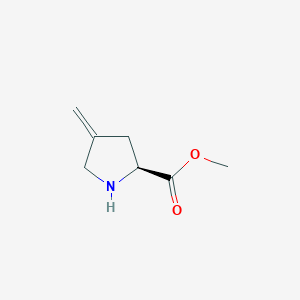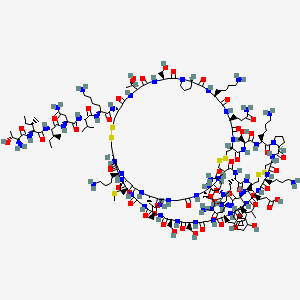
Noxiustoxin
Vue d'ensemble
Description
Noxiustoxin (NTX) is a toxin derived from the venom of the Mexican scorpion Centruroides noxius Hoffmann . It is known to block voltage-dependent potassium channels and calcium-activated potassium channels . The toxin is a peptide consisting of 39 amino acid residues .
Synthesis Analysis
Two forms of Noxiustoxin, containing an amidated and an acid C-terminus, were synthesized on a solid support using Fmoc-chemistry and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) coupling . The synthetic forms were compared with the native toxin by tryptic mapping and CD spectroscopy .Molecular Structure Analysis
The three-dimensional solution structure of Noxiustoxin has been solved by nuclear magnetic resonance (NMR) . It is similar in sequence to the margatoxin (79% identity), the kaliotoxin (51% identity), the charybdotoxin (49% identity), and the iberiotoxin (38% identity) .Chemical Reactions Analysis
Noxiustoxin blocks the pore of several types of voltage-gated K+ channels by reversibly binding to the channel receptor site . It also affects calcium-activated potassium channels of skeletal muscles .Physical And Chemical Properties Analysis
Noxiustoxin is a peptide with a molar mass of 4195.06 . Its chemical formula is C174H286N52O54S7 . The sequence of Noxiustoxin contains no histidine, arginine, tryptophan, or phenylalanine .Applications De Recherche Scientifique
Epitope Mapping and Mimotope Development
Noxiustoxin (NTX) is a neurotoxin derived from the venom of the scorpion Centruroides noxius Hoffmann. Gazarian et al. (2000) explored its antigenic properties and developed mimotopes (peptide mimics of epitopes) using monoclonal antibodies against NTX. These mimotopes were useful for mapping NTX's epitopes and understanding its interaction with K(+) channel-blocking toxins. This research provides valuable insights into the development of specific vaccines and immunological characterization of scorpion toxins (Gazarian, Selisko, Hérion, & Gazarian, 2000).
Exploring Specificity for Potassium Channels
Mullmann et al. (2001) investigated the specificity of Noxiustoxin (NxTX) for different types of potassium channels. They examined the effects of various NxTX mutants on Kv1.3 channels and maxi-K channels. This research provides significant insights into the toxin's ability to discriminate between these channels, contributing to a better understanding of the structural basis for ion channel specificity (Mullmann, Spence, Schroeder, Frémont, Christian, & Giangiacomo, 2001).
Role in Blocking Potassium Currents
Frau et al. (2000) focused on the inhibitory effects of NTX and its synthetic peptides on K+ currents in cerebellum granular cells. They found that specific synthetic peptides derived from NTX could completely inhibit IA potassium currents. This discovery has implications for understanding how NTX interacts with neuronal cells and could lead to novel approaches in neurophysiology and pharmacology (Frau, Pisciotta, Gurrola, Possani, & Prestipino, 2000).
Structural Analysis for Channel Specificity
Research by Ferrat et al. (2001) revealed structural differences in NxTX mutants and their implications for K+ channel specificity. They investigated the solution structures of NxTX mutants using NMR spectroscopy, providing insights into how mutations in NxTX alter its specificity for maxi-K and Kv1.3 channels. This study contributes to the understanding of toxin-channel interactions at a molecular level (Ferrat, Bernard, Frémont, Mullmann, Giangiacomo, & Darbon, 2001).
Active Site Localization in NTX
Gurrola et al. (2005) investigated the active site of Noxiustoxin through synthetic peptides corresponding to different parts of NTX's structure. Their findings suggested that the active site of NTX is located near its N-terminal portion, which is critical for understanding its mechanism of action and for developing targeted therapeutic agents (Gurrola, Molinar-Rode, Sitges, Bayón, & Possani, 2005).
Propriétés
IUPAC Name |
3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNZJLPBMOCKU-ZDGDVGGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H286N52O54S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4195 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noxiustoxin | |
CAS RN |
85205-49-8 | |
| Record name | Noxiustoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



